crystal structure and lattice parameters of iron manganese trioxide
crystal structure and lattice parameters of iron manganese trioxide
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Iron Manganese Trioxide (FeMnO₃)
Introduction to Iron Manganese Trioxide (FeMnO₃)
Iron manganese trioxide (FeMnO₃) is a bimetallic oxide that has garnered significant interest within the materials science community. As a member of the complex iron-manganese-oxide system, it exhibits a range of fascinating properties applicable to catalysis, energy storage, and magnetic materials.[1][2] Understanding the precise atomic arrangement—its crystal structure and lattice parameters—is fundamental to unlocking its full potential. The functional properties of FeMnO₃ are intrinsically linked to its structural characteristics, including cation ordering, bond lengths, and unit cell volume.
This guide provides a comprehensive overview of the crystal structure of FeMnO₃, focusing on its most commonly reported phase. We will delve into its structural classification, detail its lattice parameters as determined by various synthesis routes, and present a standard experimental workflow for its characterization. This document is intended for researchers and scientists who require a deep, technical understanding of this important material.
The Crystal Structure of FeMnO₃: A Bixbyite Framework
While its ABO₃ stoichiometry might suggest a simple perovskite structure, extensive crystallographic studies have demonstrated that FeMnO₃ predominantly crystallizes in the cubic bixbyite-type structure .[2][3] This structure is characteristic of C-type rare earth sesquioxides and is significantly more complex than the archetypal perovskite.
Space Group and Unit Cell
The definitive crystal structure of FeMnO₃ is assigned to the cubic space group Ia-3 (No. 206) .[4][5][6] The unit cell contains 16 formula units of FeMnO₃. Within this framework, the metal cations (Fe³⁺ and Mn³⁺) are not equivalent and are distributed over two distinct crystallographic sites:
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8b Wyckoff Position: One-quarter of the cations reside at this site.
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24d Wyckoff Position: The remaining three-quarters of the cations occupy this site.
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48e Wyckoff Position: The oxygen anions (O²⁻) are located at this general position.[5]
This distribution is a key feature of the bixbyite structure. Both iron and manganese ions are surrounded by oxygen anions in a distorted octahedral geometry, forming FeO₆ and MnO₆ octahedra that are linked via shared oxygen atoms.[7]
Cation Distribution
A critical aspect of the FeMnO₃ structure is the distribution of Fe³⁺ and Mn³⁺ ions over the 8b and 24d sites. Studies using neutron diffraction and Rietveld refinement of X-ray diffraction (XRD) data indicate a largely disordered or statistical distribution. Several reports confirm that Fe and Mn occupy both the 8b and 24d sites in nearly equal proportions (a 1:1 or 50:50 ratio at each site).[3][5][7][8] One detailed refinement noted a specific occupancy ratio of approximately 51.5:48.5 (Fe:Mn) across both sites. This cationic disorder influences the material's magnetic properties, leading to phenomena like ferrimagnetism due to the anti-parallel alignment of unequal magnetic moments on the two distinct sites.[3][8]
Lattice Parameters of Cubic FeMnO₃
The lattice parameter is a fundamental descriptor of the unit cell size. For the cubic FeMnO₃, this is defined by a single value, 'a'. The precise value is sensitive to the synthesis method, calcination temperature, and any potential non-stoichiometry. However, there is a strong consensus in the literature, with reported values falling within a very narrow range.
Data Presentation: Lattice Parameter Summary
The table below summarizes the experimentally determined lattice parameters for cubic FeMnO₃ from various studies, highlighting the consistency across different synthesis techniques.
| Lattice Parameter 'a' (Å) | Synthesis Method | Notes | Reference |
| 9.4195(4) | Sol-gel Combustion (Glycine) | Rietveld refinement performed. | [2] |
| 9.4112 | Auto-combustion (Nitrate salts) | Calcined at 1000 °C for 16 h. | |
| 9.41 | Mechanochemical (Ball Milling) | Determined from both XRD and Neutron Diffraction data. | [3][7] |
| 9.40 | Sol-gel Combustion | Calcined at 1000 °C for 7 h. | [5] |
| 9.40 | Solution Combustion Synthesis | Annealed at 450 °C. | [1] |
The remarkable consistency of the lattice parameter, typically between 9.40 Å and 9.42 Å , underscores the stability of the bixbyite crystal structure for FeMnO₃.
Experimental Determination of Structural Parameters: A Workflow
The characterization of FeMnO₃'s crystal structure relies on a robust and validated experimental protocol. Powder X-ray Diffraction (PXRD) is the primary and most accessible technique for this purpose. When coupled with Rietveld refinement, it provides high-fidelity data on phase purity, space group, lattice parameters, and atomic positions.
Experimental Protocol: PXRD and Rietveld Refinement
This protocol outlines the necessary steps for a comprehensive structural analysis of a synthesized FeMnO₃ powder sample.
Objective: To confirm the formation of single-phase cubic (Ia-3) FeMnO₃ and accurately determine its lattice parameters.
Methodology:
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Sample Preparation:
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Rationale: Proper sample preparation is critical to avoid preferred orientation and ensure accurate peak intensity data.
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Procedure: Gently grind the synthesized FeMnO₃ powder in an agate mortar and pestle to achieve a fine, uniform particle size (~1-10 µm). Back-load the powder into a zero-background sample holder (e.g., a silicon wafer) and flatten the surface with a glass slide to create a smooth, dense analysis surface.
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Data Collection (PXRD):
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Rationale: Using a high-resolution diffractometer with a monochromatic X-ray source provides high-quality data with good peak-to-background ratios, which is essential for Rietveld refinement.
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Instrument: A modern powder diffractometer equipped with a CuKα radiation source (λ ≈ 1.5406 Å) and a position-sensitive detector.[4]
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Parameters:
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2θ Range: 20° to 70° (or higher, e.g., 120°, for more detailed refinement).[4] This range covers the most intense and characteristic diffraction peaks for the bixbyite structure.
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Step Size: ≤ 0.02°. A small step size ensures sufficient data points across each diffraction peak.
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Dwell Time: 1-2 seconds/step. Adequate time is needed to obtain good counting statistics.
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Optics: Use of a monochromator or Kβ filter is required to remove CuKβ radiation and improve data quality.[4]
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-
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Data Analysis (Phase Identification):
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Rationale: The initial step is to confirm the synthesized material matches the expected phase and is free from impurities.
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Procedure: Compare the experimental diffraction pattern against a standard database (e.g., ICDD PDF-4+). The pattern for FeMnO₃ should be indexed according to reference patterns such as PDF No. 01-075-0894 or 75-894.[5] Check for the absence of secondary phases like α-Fe₂O₃ or Mn₂O₃.
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-
Rietveld Refinement:
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Rationale: This powerful whole-pattern fitting method allows for the extraction of precise structural parameters by modeling the entire diffractogram. It is the gold standard for obtaining accurate lattice parameters from powder data.
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Software: Use specialized software such as GSAS-II, FullProf, or TOPAS.
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Procedure: a. Initial Model: Start the refinement using an initial structural model for bixbyite-type (Fe,Mn)₂O₃ with the space group Ia-3. Input the approximate literature values for lattice parameter (~9.41 Å) and atomic positions for the 8b, 24d, and 48e sites.[2] b. Refinement Sequence: Sequentially refine the following parameters: i. Scale factor and background coefficients. ii. Unit cell parameter ('a'). This is the primary parameter of interest. iii. Peak shape parameters (e.g., Gaussian and Lorentzian contributions from Caglioti or pseudo-Voigt functions). This models the instrumental and sample-related peak broadening. iv. Atomic positions (x, y, z for the 24d and 48e sites). v. Isotropic displacement parameters (B_iso) for each site. vi. Site occupancy factors (for Fe/Mn on 8b and 24d sites), if the data quality is sufficiently high. c. Convergence and Validation: Monitor the goodness-of-fit indicators (e.g., χ², Rwp, Rp). A successful refinement is indicated by low values (e.g., Rwp < 5%, χ² ≈ 1) and a flat difference plot (observed vs. calculated pattern).
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Synthesis-Structure Relationship
The formation of the crystalline FeMnO₃ bixbyite phase is highly dependent on the synthesis pathway and subsequent thermal treatment. The following diagram illustrates a generalized workflow from precursors to a structurally characterized material.
Caption: Generalized workflow from chemical precursors to the determination of FeMnO₃ crystal structure.
Conclusion
Iron manganese trioxide, FeMnO₃, predominantly adopts a cubic bixbyite crystal structure belonging to the Ia-3 space group. This structure is characterized by a statistical distribution of Fe³⁺ and Mn³⁺ cations over the 8b and 24d Wyckoff sites. Despite variations in synthesis methodologies, the cubic lattice parameter 'a' is consistently reported to be in the range of 9.40 Å to 9.42 Å, demonstrating a structurally robust material. Accurate determination of these parameters through powder X-ray diffraction coupled with Rietveld refinement is essential for quality control and for correlating the material's atomic structure with its functional properties.
References
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Behera, P., Raut, D., Mohammad, S., Ganesan, R., & Ravi, S. (2023). Study of magnetic and magnetocaloric properties of FeMnO3 compound. Applied Physics A, 129(1), 74. [Link]
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Zhumagali, A., Zdorovets, M., Kenzhina, I., Aimaganbetova, Z., Bakbolat, B., & Shlimas, D. (2024). FeMnO3: Synthesis, Morphology, Dielectric Properties, and Electrochemical Behavior Toward HER by LSV. Nanomaterials, 16(5), 310. [Link]
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Doroftei, C., Iacomi, F., & Palamaru, M. N. (2024). Nanocrystalline FeMnO3 Powder as Catalyst for Combustion of Volatile Organic Compounds. Catalysts, 14(3), 198. [Link]
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Rayaprol, S., Kaushik, S. D., Babu, P. D., & Siruguri, V. (2013). Structure and Magnetism of FeMnO3. AIP Conference Proceedings, 1512(1), 1222–1223. [Link]
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ResearchGate. (n.d.). The crystal structure of the cubic (bixbyite, Ia3) FeMnO3-δ perovskite sample. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). The schematic crystal structure of FeMnO3 perovskite-type structure. Retrieved from ResearchGate. [Link]
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Zhumagali, A., Zdorovets, M., Kenzhina, I., Aimaganbetova, Z., Bakbolat, B., & Shlimas, D. (2026). FeMnO3: Synthesis, Morphology, Dielectric Properties, and Electrochemical Behavior Toward HER by LSV. PubMed. [Link]
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ResearchGate. (2026). FeMnO3: Synthesis, Morphology, Dielectric Properties, and Electrochemical Behavior Toward HER by LSV. Retrieved from ResearchGate. [Link]
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Rayaprol, S., Kaushik, S. D., Babu, P. D., & Siruguri, V. (2014). Structure and Magnetism of FeMnO3. ResearchGate. [Link]
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ResearchGate. (n.d.). Magnetic and magnetocaloric Properties of FeMnO3. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). The schematic crystal structure of perovskite-type iron manganite FeMnO3. Retrieved from ResearchGate. [Link]
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Skliri, S. D., Tamiolakis, I., Sygellou, L., Kaltzoglou, A., & Lianos, P. (2021). All-Inorganic p-n Heterojunction Solar Cells by Solution Combustion Synthesis Using N-type FeMnO3 Perovskite Photoactive Layer. Frontiers in Chemistry, 9, 731175. [Link]
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Vasiljevic, J., Vojisavljevic, K., Dakic, M., Medunic, Z., Radulovic, A., Milenkovic, M., & Cetin, I. (2020). Synthesis and antibacterial activity of iron manganite (FeMnO3) particles against the environmental bacterium Bacillus subtilis. RSC Advances, 10(23), 13611–13621. [Link]
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